1-(6-Oxo-1,6-dihydropyrimidin-4-yl)azetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Oxo-1,6-dihydropyrimidin-4-yl)azetidine-3-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Oxo-1,6-dihydropyrimidin-4-yl)azetidine-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation with high yield and purity .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Oxo-1,6-dihydropyrimidin-4-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(6-Oxo-1,6-dihydropyrimidin-4-yl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It may be used in biological studies to understand its interactions with various biomolecules.
Medicine: The compound’s potential therapeutic properties are explored, particularly in drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-(6-Oxo-1,6-dihydropyrimidin-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-Oxo-1,6-dihydropyrimidin-4-yl)piperidine-4-carboxylic acid: This compound shares a similar pyrimidine ring structure but differs in the ring fused to it.
1-(6-Oxo-1,6-dihydropyrimidin-4-yl)piperidine-3-carboxylic acid: Another similar compound with slight variations in the ring structure and functional groups.
Uniqueness
1-(6-Oxo-1,6-dihydropyrimidin-4-yl)azetidine-3-carboxylic acid is unique due to its specific ring structure and the presence of both pyrimidine and azetidine rings.
Eigenschaften
Molekularformel |
C8H9N3O3 |
---|---|
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
1-(6-oxo-1H-pyrimidin-4-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C8H9N3O3/c12-7-1-6(9-4-10-7)11-2-5(3-11)8(13)14/h1,4-5H,2-3H2,(H,13,14)(H,9,10,12) |
InChI-Schlüssel |
SUUZMLYGTLKVTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=CC(=O)NC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.